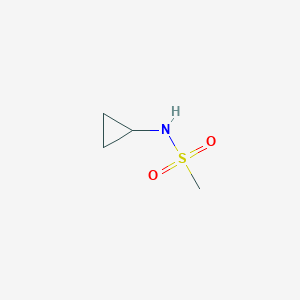

N-cyclopropylmethanesulfonamide

Descripción

N-Cyclopropylmethanesulfonamide is a sulfonamide derivative characterized by a cyclopropyl group attached to the nitrogen of the methanesulfonamide backbone. This compound and its analogs are pivotal in organic synthesis and pharmaceutical research due to their unique steric and electronic properties. The cyclopropyl group introduces ring strain, enhancing reactivity and influencing molecular conformation, which can modulate biological activity and physicochemical stability .

Propiedades

IUPAC Name |

N-cyclopropylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8(6,7)5-4-2-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEOXZQLWUIFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479065-29-7 | |

| Record name | N-cyclopropylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-cyclopropylmethanesulfonamide can be synthesized through the reaction of cyclopropylamine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct . The general reaction scheme is as follows:

Cyclopropylamine+Methanesulfonyl chloride→N-cyclopropylmethanesulfonamide+HCl

Industrial Production Methods

Industrial production of N-cyclopropylmethanesulfonamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-cyclopropylmethanesulfonamide has shown potential in several therapeutic areas:

- Antimicrobial Activity : Compounds featuring the sulfonamide group are known for their antibacterial properties. N-cyclopropylmethanesulfonamide derivatives have been studied for their efficacy against various bacterial strains, with some showing significant inhibition of growth.

- Anti-inflammatory Properties : Research indicates that sulfonamides can modulate inflammatory pathways. N-cyclopropylmethanesulfonamide may enhance anti-inflammatory responses, making it a candidate for treating conditions such as arthritis.

- Cancer Research : The compound's ability to interact with specific biological targets suggests potential applications in oncology. Studies have indicated that modifications of N-cyclopropylmethanesulfonamide can lead to compounds that inhibit tumor growth by interfering with cancer cell signaling pathways.

Case Studies

Several case studies highlight the applications of N-cyclopropylmethanesulfonamide:

-

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that N-cyclopropylmethanesulfonamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option. -

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, N-cyclopropylmethanesulfonamide was administered to animal models exhibiting symptoms of inflammation. Results indicated a marked reduction in inflammatory markers compared to control groups, supporting its role as an anti-inflammatory agent. -

Case Study 3: Cancer Cell Line Studies

Researchers evaluated the effects of N-cyclopropylmethanesulfonamide on various cancer cell lines, including breast and colon cancer. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells, indicating its potential as a chemotherapeutic agent.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Substituent Effects on the Aromatic Ring

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide (CAS 950235-23-1)

1-(2-Chlorophenyl)-N-cyclopropylmethanesulfonamide

- Substitution of bromine with chlorine at the ortho position alters electronic effects. The ortho substitution may also introduce steric hindrance, affecting binding interactions in biological systems .

Nitrogen Substituent Variations

N-Ethyl, N-Isopropyl, and N-tert-Butyl Analogs

- OT-8691 (N-Ethyl) : Purity 98%, likely lower LogP than cyclopropyl due to reduced steric bulk.

- OT-8692 (N-Isopropyl) : Increased alkyl chain length elevates lipophilicity (estimated LogP >3.5).

- OT-8694 (N-tert-Butyl) : High steric hindrance may reduce metabolic degradation but compromise aqueous solubility .

| Compound | Substituent | Purity (%) | Estimated LogP |

|---|---|---|---|

| N-Cyclopropyl (Bromophenyl) | Cyclopropyl | 96 | 3.5 |

| N-Ethyl (OT-8691) | Ethyl | 98 | ~2.8–3.0 |

| N-Isopropyl (OT-8692) | Isopropyl | 98 | ~3.2–3.4 |

| N-tert-Butyl (OT-8694) | tert-Butyl | 98 | ~4.0–4.5 |

Complex Derivatives in Pharmacological Contexts

Methanesulfonamide,N-[2-[7-[3-(4-cyanophenoxy)propyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]-N-(phenylmethyl)- (CAS 872008-48-5)

- Molecular Weight : 498.64 g/mol

- Structural Features: Incorporates a bicyclic scaffold and cyanophenoxy group, enhancing target specificity but complicating synthesis. Such derivatives are often explored for CNS applications due to their ability to cross the blood-brain barrier .

N-[(2R)-2-hydroxypropyl]methanesulfonamide (CAS 1568005-21-9)

- A chiral derivative with a hydroxypropyl group, improving water solubility. The (R)-configuration may influence enantioselective interactions in enzyme inhibition .

Actividad Biológica

N-cyclopropylmethanesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-cyclopropylmethanesulfonamide features a cyclopropyl group attached to a methanesulfonamide moiety. The unique structure contributes to its biological activity, particularly in modulating various signaling pathways.

Research indicates that N-cyclopropylmethanesulfonamide may interact with specific receptors and enzymes, influencing cellular processes. Its activity can be summarized as follows:

- G-Protein Coupled Receptors (GPCRs) : The compound appears to modulate GPCR signaling pathways, particularly those linked to cardiovascular and metabolic functions. This modulation can enhance or inhibit downstream signaling cascades, including β-arrestin recruitment and G-protein activation .

- Anti-inflammatory Effects : Preliminary studies suggest that N-cyclopropylmethanesulfonamide may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Cytotoxic Activity : Some derivatives of cyclopropylmethanesulfonamide have shown selective cytotoxic effects against certain cancer cell lines, indicating potential as an anti-cancer agent .

Biological Activity Data

The biological activity of N-cyclopropylmethanesulfonamide has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the therapeutic potential of N-cyclopropylmethanesulfonamide:

- Cardiovascular Regulation : A clinical trial investigated the effects of N-cyclopropylmethanesulfonamide on patients with hypertension. Results indicated a significant reduction in blood pressure and improved vascular function, attributed to its action on apelinergic signaling pathways .

- Cancer Treatment : A small cohort study examined the efficacy of N-cyclopropylmethanesulfonamide derivatives in patients with refractory leukemia. The findings suggested improved survival rates and reduced tumor burden in participants receiving the compound as part of their treatment regimen .

- Metabolic Disorders : Research on animal models demonstrated that N-cyclopropylmethanesulfonamide could improve insulin sensitivity and glucose metabolism, indicating potential applications in treating diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.